(S)-4-Benzyl-3-(3-methylbutanoyl)oxazolidin-2-one

Chiral Auxiliary Asymmetric Synthesis Enantioselectivity

Sourcing reliable (S)-configured Evans chiral auxiliaries with consistent enantiopurity is critical for stereoselective synthesis. This compound provides a defined chiral environment for diastereoselective alkylation, enabling installation of α-isopropyl substituents onto carboxylic acid frameworks. • ≥97% enantiomeric purity ensures predictable (2S)-product formation • Validated in industrial aliskiren (Tekturna®) synthesis • High diastereoselectivity (>95:5 dr) in enolate alkylation with >95% acylation yield

Molecular Formula C15H19NO3
Molecular Weight 261.32 g/mol
CAS No. 104266-90-2
Cat. No. B144164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-Benzyl-3-(3-methylbutanoyl)oxazolidin-2-one
CAS104266-90-2
Synonyms(S)-3-(3-Methyl-1-oxobutyl)-4-(phenylmethyl)-2-oxazolidinone;  (4S)-3-(3-Methyl-1-oxobutyl)-4-(phenylmethyl)-2-oxazolidinone;  (S)-3-(3-Methylbutanoyl)-4-benzyloxazolidin-2-one; 
Molecular FormulaC15H19NO3
Molecular Weight261.32 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)N1C(COC1=O)CC2=CC=CC=C2
InChIInChI=1S/C15H19NO3/c1-11(2)8-14(17)16-13(10-19-15(16)18)9-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3/t13-/m0/s1
InChIKeyJHGXEUXQJIKZMY-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 104266-90-2: (S)-4-Benzyl-3-(3-methylbutanoyl)oxazolidin-2-one — Evans-Type Chiral Auxiliary for Asymmetric Synthesis and Drug Intermediates


(S)-4-Benzyl-3-(3-methylbutanoyl)oxazolidin-2-one (CAS: 104266-90-2) is an enantiomerically pure oxazolidinone belonging to the Evans chiral auxiliary family, derived from L-phenylalanine [1]. It functions as a stoichiometric stereocontrolling element in asymmetric alkylations, aldol reactions, and conjugate additions [2]. The compound bears a benzyl group at the 4-position and an isovaleroyl (3-methylbutanoyl) moiety at N-3, creating a defined chiral environment for enolate formation . It is a documented key intermediate in the synthesis of the antihypertensive drug aliskiren (Tekturna®) .

Why Generic Substitution Fails: Enantiomer-Dependent Stereochemical Outcomes of 104266-90-2 in Asymmetric Synthesis


Generic substitution of (S)-4-benzyl-3-(3-methylbutanoyl)oxazolidin-2-one with its (R)-enantiomer (CAS: 145589-03-3) or alternative Evans auxiliaries bearing different N-acyl substituents is not permissible because the absolute stereochemistry of the chiral auxiliary dictates the facial selectivity of subsequent alkylation or aldol reactions . Evans auxiliaries operate via chelation-controlled enolate formation; the benzyl side chain at C-4 of the (S)-auxiliary blocks one enolate π-face, directing electrophilic attack to the opposite face with high diastereoselectivity [1]. Using the (R)-enantiomer inverts this facial bias, producing the antipodal product stereoisomer [2]. Furthermore, the N-isovaleroyl moiety in 104266-90-2 is chemically distinct from N-propionyl or N-acetyl variants commonly employed in Evans alkylations, affecting enolate stability, reaction kinetics, and the ultimate utility of the acylated auxiliary in multi-step synthetic sequences [3].

Quantitative Differentiation Evidence: 104266-90-2 vs. Alternative Chiral Auxiliaries and Enantiomers


Stereochemical Outcome Control: (S)-Enantiomer (104266-90-2) vs. (R)-Enantiomer (145589-03-3) in Aliskiren Synthesis

The (S)-enantiomer (CAS: 104266-90-2) is the stereochemically required chiral auxiliary for constructing the (2S)-configured α-alkyl carboxylic acid moiety in the synthesis of the renin inhibitor aliskiren [1]. Substitution with the (R)-enantiomer (CAS: 145589-03-3) would lead to the incorrect (2R)-configuration in the product, rendering the material unsuitable for the validated aliskiren synthetic route [2]. The stereochemical requirement is absolute; the two enantiomers are not interchangeable for this application.

Chiral Auxiliary Asymmetric Synthesis Enantioselectivity

N-Acyl Substituent Identity: Isovaleroyl (104266-90-2) vs. Propionyl (CAS: 77877-20-4) in Evans Alkylation

The N-isovaleroyl group in 104266-90-2 is chemically distinct from the N-propionyl group found in the most widely used Evans auxiliary (S)-4-benzyl-3-propionyloxazolidin-2-one (CAS: 77877-20-4) [1]. While the propionyl auxiliary is used for methyl or primary alkyl group installation at the α-position, the isovaleroyl auxiliary in 104266-90-2 is specifically required for constructing the isopropyl-substituted backbone found in the aliskiren pharmacophore [2]. The synthetic route to aliskiren employs 104266-90-2 to undergo diastereoselective alkylation with a chloropropenyl electrophile, yielding the α-isopropyl-substituted pentenoic acid precursor [3].

Evans Alkylation Chiral Enolate Synthetic Intermediate

Purity and Quality Control Specifications: 104266-90-2 Commercial Availability (≥97%)

Commercially available (S)-4-benzyl-3-(3-methylbutanoyl)oxazolidin-2-one (104266-90-2) is supplied with a minimum purity specification of 97% . This purity grade is suitable for use as a chiral auxiliary in asymmetric synthesis without additional purification . The (R)-enantiomer (145589-03-3) is also commercially available with a minimum purity specification of 95% . Procurement documentation (Certificate of Analysis, SDS) is typically available from major suppliers, ensuring batch-to-batch consistency for reproducible synthetic outcomes .

Chiral Auxiliary Quality Control Procurement Specification

Benzyl vs. Isopropyl Evans Auxiliaries: Diastereoselectivity Trends in α-Alkylation

The benzyl-substituted Evans auxiliary scaffold (as present in 104266-90-2) generally provides superior diastereoselectivity in α-alkylation reactions compared to isopropyl-substituted auxiliaries derived from valine [1]. While the 4-benzyl group offers effective steric shielding of one enolate π-face, the conformational flexibility of the benzyl side chain allows for optimal chelation geometry with the lithium counterion [2]. Literature comparisons of N-propionyl derivatives indicate that benzyl auxiliaries typically achieve diastereomeric ratios >95:5 in standard alkylation protocols, whereas isopropyl auxiliaries may show reduced selectivity (90:10 to 95:5) under identical conditions [3].

Evans Auxiliary Diastereoselectivity α-Alkylation

Recommended Procurement Scenarios for (S)-4-Benzyl-3-(3-methylbutanoyl)oxazolidin-2-one (104266-90-2) in Research and Industrial Settings


Asymmetric Synthesis of α-Isopropyl-Substituted Carboxylic Acid Derivatives via Evans Alkylation

104266-90-2 is the appropriate chiral auxiliary when the synthetic target requires installation of an α-isopropyl substituent onto a carboxylic acid framework. The N-isovaleroyl group serves as a masked α-isopropyl equivalent; deprotonation with LiHMDS generates a chelated (Z)-enolate, which undergoes diastereoselective alkylation with an electrophile to install additional functionality at the α-position [1]. Subsequent hydrolytic cleavage with LiOH releases the chiral α,α-disubstituted carboxylic acid while the auxiliary is recovered for recycling [2]. This strategy is validated in the industrial synthesis of aliskiren [3].

Procurement for Aliskiren Intermediate Manufacturing

104266-90-2 is a documented key intermediate in the multi-step synthesis of aliskiren hemifumarate, an orally active renin inhibitor for hypertension treatment [1]. In the validated process, 104266-90-2 is condensed with 3-iodo-1-propenyl chloride in the presence of LiHMDS to yield the α-isopropyl-substituted oxazolidinone derivative, which is subsequently hydrolyzed to afford the chiral pentenoic acid building block [2]. Procurement of 104266-90-2 with the correct (S)-configuration and ≥97% purity is essential for maintaining the stereochemical integrity of the final drug substance [3].

Stereochemical Control in Total Synthesis of Natural Products

The Evans oxazolidinone auxiliary scaffold is widely employed in the asymmetric total synthesis of natural products requiring precise stereocontrol at α-alkyl carboxylic acid centers [1]. 104266-90-2 provides the (4S)-configured benzyl-substituted oxazolidinone core, which directs electrophilic attack to the re-face of the chelated enolate, producing (2S)-configured products upon alkylation [2]. This predictable stereochemical outcome enables synthetic chemists to confidently plan multi-step routes to complex chiral targets, including macrolide antibiotics, polyketides, and amino acid derivatives [3].

Comparative Studies of Chiral Auxiliary Performance

104266-90-2 serves as a benchmark compound for evaluating new chiral auxiliaries, catalysts, or asymmetric methodologies. Its well-characterized behavior in enolate alkylation—including diastereoselectivity trends (class-level dr >95:5) and reaction yields (>95% acylation) [1]—provides a reliable reference point for head-to-head comparisons with fluorous-tagged auxiliaries, polymer-supported auxiliaries, or novel oxazolidinone derivatives [2]. Researchers developing improved auxiliaries routinely compare their performance metrics against benzyl-substituted Evans auxiliaries to quantify improvements in selectivity, yield, or recyclability [3].

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